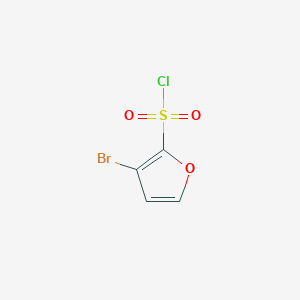

3-Bromofuran-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXQKPHFCTWWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Stability Management: 3-Bromofuran-2-sulfonyl Chloride

[1]

Executive Summary

3-Bromofuran-2-sulfonyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Unlike robust benzenesulfonyl chlorides, furan-based sulfonyl chlorides exhibit significant hydrolytic instability and thermal sensitivity.[1]

This guide addresses a critical gap in standard databases: the lack of static solubility data for this specific isomer. Because the compound degrades rapidly in protic media, "solubility" cannot be decoupled from "stability."[1] This document provides a Solvent Compatibility Matrix , a Degradation Mechanism Analysis , and a Self-Validating Experimental Protocol to determine solubility limits without compromising sample integrity.

Physicochemical Context

To understand the solubility profile, we must first analyze the structural determinants of the molecule.[1]

-

Lipophilicity (Estimated LogP): ~1.5 – 2.[1]1. The bromine atom increases lipophilicity relative to the parent furan-2-sulfonyl chloride, enhancing solubility in non-polar organic solvents.[1]

-

Electronic Character: The furan ring is electron-rich (π-excessive), but the sulfonyl chloride group is strongly electron-withdrawing.[1] The bromine at the 3-position exerts an inductive withdrawing effect (-I), potentially making the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) than the non-brominated parent.[1]

-

Physical State: Likely a low-melting solid or viscous oil at room temperature.[1]

Critical Solubility vs. Stability Trade-off

Researchers often mistake decomposition for dissolution.[1] In protic solvents (alcohols, wet acetonitrile), the compound may appear to dissolve rapidly; in reality, it is converting into 3-bromofuran-2-sulfonic acid or a sulfonate ester.[1]

Solvent Compatibility Matrix

The following profile categorizes solvents based on solubility power and chemical inertness .

Table 1: Solubility & Stability Profile

| Solvent Class | Representative Solvents | Solubility Potential | Stability Risk | Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>200 mg/mL) | Low (If acid-free) | Primary Choice for reaction and handling.[1] |

| Polar Aprotic | THF, 2-MeTHF, Ethyl Acetate | High | Low to Moderate | Excellent for synthesis; ensure THF is peroxide-free and dry.[1] |

| Polar Aprotic (High Dielectric) | Acetonitrile (MeCN), DMF, DMAc | Very High | Moderate | Use anhydrous only.[1] Trace water in DMF accelerates hydrolysis rapidly.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Very Low | Ideal for storage or heating; low dielectric constant prevents ionization.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low (<10 mg/mL) | Very Low | Use as an anti-solvent for precipitation/crystallization.[1] |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | N/A (Reacts) | Critical Failure | DO NOT USE. Rapid solvolysis occurs.[1] |

Mechanistic Insight: The Solvolysis Trap

Understanding the degradation mechanism is essential for interpreting solubility data.[1] In the presence of water (even atmospheric moisture), the sulfonyl chloride undergoes nucleophilic substitution.[1]

Figure 1: Degradation Pathway & Solvent Selection Logic[1]

Caption: Decision tree illustrating the fate of this compound based on solvent class and water content.

Experimental Protocol: Kinetic Solubility Determination

Objective: Determine the maximum solubility in a target solvent (e.g., DCM or Toluene) while validating chemical stability. Standard gravimetric methods are insufficient due to potential hygroscopicity and reactivity.[1]

Reagents & Equipment[1][2][3][4][5][6]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (dried over 4Å molecular sieves).[1]

-

Quench Solution: 2.0 M Dimethylamine in THF (for derivatization).

-

Analysis: HPLC-UV or 1H-NMR.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Equilibration (Fast-Track):

-

Due to instability, do not equilibrate for 24 hours. Shake for 30 minutes.

-

Centrifuge at 10,000 rpm for 2 minutes to pellet undissolved solids.

-

-

Derivatization (The "Self-Validating" Step):

-

Why: Direct injection of sulfonyl chlorides into HPLC (aqueous mobile phase) causes on-column hydrolysis, yielding false peaks.[1]

-

Action: Take 10 µL of the supernatant and inject it immediately into 500 µL of the Quench Solution (Dimethylamine).

-

Result: This instantly converts the chloride to the stable sulfonamide.[1]

-

-

Quantification:

Figure 2: Workup & Validation Workflow

Caption: Workflow for determining solubility via derivatization to avoid hydrolysis artifacts.

Authoritative References

-

BenchChem. Furan-2-sulfonyl chloride: Properties and Applications. (Accessed 2026).[1] Link

-

Sigma-Aldrich (Merck). Handling of Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.[1] Application Note. Link

-

Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][3] ChemRxiv, 2025.[1][3] (Detailed study on furan vs. pyridine sulfonyl stability). Link

-

Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination.[1] Green Chemistry, 2025.[1][4] Link

-

PubChem. Compound Summary: Furan-2-sulfonyl Chloride.[1][5][6][7] National Library of Medicine.[1] Link

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]

Technical Monograph: Handling and Safety Profile of 3-Bromofuran-2-sulfonyl chloride

Introduction: The Structural Mandate

In the architecture of drug discovery, 3-Bromofuran-2-sulfonyl chloride represents a high-value "warhead" for fragment-based drug design. The furan scaffold offers distinct hydrogen-bonding vectors compared to phenyl analogs, while the bromine at the C3 position provides a critical handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

However, this utility comes with a steep safety trade-off.[1] Unlike robust benzenesulfonyl chlorides, the furan core is electron-rich and acid-sensitive. This creates a dual-hazard profile : the sulfonyl chloride moiety is moisture-sensitive (generating HCl), and the generated acid can catalytically decompose the furan ring, leading to rapid, exothermic degradation (often observed as "black tar" formation). This guide moves beyond standard compliance to establish a self-validating safety protocol for handling this unstable electrophile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Expert Insight: Do not rely on standard boiling points for this compound. As a furan derivative, it is thermally labile. Distillation should only be attempted under high vacuum (<0.5 mmHg) with strict temperature monitoring.

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 930111-08-3 | Verified Identifier |

| Molecular Formula | C₄H₂BrClO₃S | |

| Molecular Weight | 245.48 g/mol | Heavy halogenated species |

| Physical State | Low-melting solid or viscous oil | Often supercools; handle as liquid |

| Density | > 1.7 g/mL (Estimated) | Denser than chlorinated solvents |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hydrolysis is autocatalytic |

Reactivity Profile & Mechanism (The "Why")

The primary hazard is not merely corrosivity, but the Autocatalytic Decomposition Cycle .

-

Ingress of Moisture: Atmospheric water attacks the sulfur center.

-

Acid Generation: The hydrolysis releases Hydrochloric Acid (HCl) and the sulfonic acid parent.

-

Scaffold Destruction: Unlike benzene rings, the furan ring is acid-sensitive. The liberated HCl can initiate ring-opening or polymerization of the furan core.

-

Pressure Event: This decomposition is exothermic and gas-generating (HCl/SO₂), capable of over-pressurizing sealed vials.

Visualization: Decomposition Pathway

The following diagram illustrates the cascade failure mode if moisture is introduced.

Figure 1: Autocatalytic decomposition pathway triggered by moisture. The generation of HCl compromises the furan ring integrity.

Health Hazards (GHS Classification)

Based on the functional group (sulfonyl chloride) and halogenated furan scaffold, the following GHS classifications apply. Note that specific toxicological data for this isomer is limited, so Structure-Activity Relationship (SAR) protocols for "Corrosive/Lachrymator" must be enforced.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[2]

-

Serious Eye Damage (Category 1): Irreversible damage possible upon contact (H318).

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (H335).

-

Lachrymator: High probability. Vapors induce severe tearing and respiratory distress.[3]

Operational Handling Protocol (The Self-Validating System)

To ensure safety, the workflow must be self-validating : you must prove the system is dry and safe before the reagent is introduced.

Phase 1: Preparation (The "Dry Check")

-

Glassware: Oven-dried (>120°C) for minimum 4 hours.

-

Solvents: Anhydrous grade only (water <50 ppm).

-

Atmosphere: Positive pressure Nitrogen or Argon manifold.

Phase 2: Reaction Setup (The "Cold Addition")

-

Temperature: Cool the reaction vessel to 0°C before addition. This mitigates the exotherm of any trace hydrolysis.

-

Base: Always have a scavenger base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) present in the flask before adding the sulfonyl chloride. This neutralizes any HCl immediately, protecting the furan ring.

Phase 3: Quenching (The Critical Step)

NEVER add water directly to the neat sulfonyl chloride.

-

Dilute the reaction mixture with an inert solvent (DCM or EtOAc).

-

Cool to 0°C.

-

Add a saturated solution of Sodium Bicarbonate (NaHCO₃) dropwise. The evolution of CO₂ gas confirms the neutralization of acid.

Visualization: Safe Handling Workflow

Figure 2: Operational workflow emphasizing the pre-addition of base to protect the furan scaffold.

Emergency Response & Waste Management

| Scenario | Immediate Action |

| Skin Contact | Immediate Flush: Rinse with water for 15 mins.[4] Do not use neutralizing pastes immediately; water volume is key. Remove contaminated clothing under the shower. |

| Eye Contact | Lavage: Flush with eyewash station for 15 mins, holding eyelids open.[4] Seek ophthalmologist immediately. |

| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed 24-48h. |

| Spill (Small) | Neutralize: Cover with solid Sodium Bicarbonate or dry lime. Mix carefully. Scoop into a waste container. |

| Spill (Large) | Evacuate: Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus). Contact HazMat. |

Waste Disposal: Dissolve in a combustible solvent. Burn in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx and HCl emissions). Do not pour down the drain.

References

-

ChemicalBook. (2023). This compound Product Properties and CAS 930111-08-3. Retrieved from

-

BLD Pharm. (2023). Safety Data Sheet for this compound. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sulfonyl Chlorides (General Hazard Profile). Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromofuran (Precursor Safety). Retrieved from

-

ECHA (European Chemicals Agency). C&L Inventory: Benzene- and Heterocyclic Sulfonyl Chlorides. Retrieved from

Sources

An In-Depth Technical Guide to the Stability of Furan-Based Sulfonyl Chlorides in Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Furan-based sulfonyl chlorides are pivotal reagents in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Their utility, however, is often shadowed by their inherent instability under ambient conditions. This guide provides a comprehensive technical overview of the factors governing the stability of these valuable compounds. We will delve into the mechanistic underpinnings of their decomposition, offer field-proven insights for their handling and storage, and present validated experimental protocols for assessing their stability. This document is intended to serve as an essential resource for researchers, enabling them to mitigate degradation and ensure the integrity of their synthetic endeavors.

Introduction: The Double-Edged Sword of Furan-Based Sulfonyl Chlorides

The furan scaffold is a privileged motif in medicinal chemistry, and its incorporation into molecules via a sulfonyl chloride handle offers a versatile route to a diverse array of sulfonamides and sulfonate esters.[1][2] These derivatives have demonstrated a wide spectrum of biological activities. However, the very features that make furan-based sulfonyl chlorides reactive and synthetically useful also contribute to their lability.

A comprehensive study of heteroaromatic sulfonyl halides highlighted that five-membered ring systems, including furan, are generally less stable than their six-membered counterparts.[3] For furan derivatives, this instability often manifests as complex decomposition, likely related to the inherent sensitivity of the furan ring to electrophilic moieties.[3][4] This guide will dissect the nuances of this instability, providing a robust framework for understanding and managing these reactive intermediates.

The Core of Instability: Mechanistic Insights into Decomposition

The stability of furan-based sulfonyl chlorides is primarily compromised by their susceptibility to hydrolysis and the intrinsic electronic properties of the furan ring.

Hydrolysis: The Ubiquitous Threat

Like most sulfonyl chlorides, furan-based analogues react vigorously with water, a process that is often autocatalytic.[5][6] This reaction, leading to the formation of the corresponding sulfonic acid and hydrochloric acid, is a primary degradation pathway.

Key Factors Influencing Hydrolysis:

-

Moisture: Exposure to atmospheric moisture is a critical factor.[5][6] Even trace amounts of water can initiate hydrolysis.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis.

-

pH: While generally more stable in neutral to alkaline conditions, the acidic byproducts of hydrolysis (HCl and sulfonic acid) can catalyze further decomposition.[7]

The low solubility of some aryl sulfonyl chlorides in water can paradoxically protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures in some synthetic procedures.[8][9]

Inherent Ring Instability and Decomposition Pathways

Beyond hydrolysis, the furan ring itself is susceptible to degradation, particularly in the presence of the strongly electrophilic sulfonyl chloride group.[3][4] Research on the stability of various furanic platform chemicals has shown their general sensitivity under both acidic and basic conditions.[10][11]

Observed Decomposition Pathways for Heteroaromatic Sulfonyl Chlorides Include:

-

Formal SO2 Extrusion: While more characteristic of pyridine derivatives, this pathway cannot be entirely ruled out for furan systems under certain conditions.[3][4]

-

Complex Decomposition: In the case of furan, decomposition often leads to a complex mixture of unidentified products, highlighting the reactive nature of the heterocyclic ring in the presence of the sulfonyl chloride moiety.[3]

The position of the sulfonyl chloride group on the furan ring also influences stability. While direct comparative studies are limited, the electronic differences between the 2- and 3-positions will invariably affect the molecule's reactivity and decomposition profile.

Best Practices for Handling and Storage: A Proactive Approach to Preservation

Given their inherent instability, the proper handling and storage of furan-based sulfonyl chlorides are paramount to ensuring their integrity and the success of subsequent reactions.

Handling Protocols

-

Inert Atmosphere: Always handle furan-based sulfonyl chlorides under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.[5][6] A chemical fume hood is essential.[5]

-

Dry Glassware and Solvents: Use oven- or flame-dried glassware and anhydrous solvents to prevent hydrolysis.[12]

-

Personal Protective Equipment (PPE): Due to their corrosive nature and reactivity, appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[5][13]

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area.[5][6] For long-term storage, refrigeration or freezing is often recommended.[6][14]

-

Inert Gas Blanket: Store containers under an inert gas to prevent exposure to air and moisture.[6][15]

-

Container: Use tightly sealed containers made of compatible materials, such as amber glass, to protect from moisture and light.[16]

The following diagram illustrates the key considerations for the proper handling and storage of furan-based sulfonyl chlorides.

Caption: A workflow diagram illustrating the best practices for handling and storage.

Experimental Assessment of Stability: A Quantitative Approach

To quantitatively assess the stability of furan-based sulfonyl chlorides, a systematic experimental approach is necessary. The following protocols provide a framework for such an investigation.

Protocol for Assessing Hydrolytic Stability

This experiment aims to determine the rate of hydrolysis under controlled conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the furan-based sulfonyl chloride in a dry, inert solvent (e.g., anhydrous acetonitrile).

-

Reaction Setup: In a thermostated reaction vessel, add a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7).

-

Initiation of Reaction: At time zero, inject a small aliquot of the sulfonyl chloride stock solution into the aqueous buffer with vigorous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the withdrawn aliquot, for example, by adding a large excess of a nucleophile that reacts faster with the sulfonyl chloride than water (e.g., a primary amine in an aprotic solvent).

-

Analysis: Analyze the quenched samples using a suitable analytical technique, such as HPLC or ¹H NMR, to quantify the remaining sulfonyl chloride.

-

Data Analysis: Plot the concentration of the sulfonyl chloride versus time and determine the rate constant of hydrolysis.

Protocol for Assessing Thermal Stability

This experiment evaluates the decomposition of the compound at elevated temperatures.

Methodology:

-

Sample Preparation: Place a known amount of the furan-based sulfonyl chloride in a sealed container under an inert atmosphere.

-

Incubation: Place the container in an oven or heating block at a constant, elevated temperature.

-

Time Points: At specified time intervals, remove a sample from the heat.

-

Analysis: Analyze the sample using techniques like ¹H NMR or LC-MS to identify and quantify any degradation products.

-

Data Interpretation: Assess the extent of decomposition as a function of time and temperature.

The following diagram outlines the experimental workflow for assessing stability.

Caption: A diagram of the experimental workflow for stability assessment.

Comparative Stability Data

The following table summarizes the key stability attributes of furan-based sulfonyl chlorides in comparison to other relevant sulfonyl chlorides.

| Compound Class | Key Instability Factors | Recommended Storage | Relative Stability |

| Furan-Based Sulfonyl Chlorides | Highly sensitive to moisture, inherent ring instability.[3][4][5][6] | Cool, dry, inert atmosphere, protected from light.[5][6][16] | Low |

| Thiophene-Based Sulfonyl Chlorides | Sensitive to moisture, but the ring is generally more stable than furan.[3] | Cool, dry, inert atmosphere. | Moderate |

| Benzene-Based Sulfonyl Chlorides | Primarily sensitive to moisture; the aromatic ring is very stable. | Cool, dry place. | High |

| Aliphatic Sulfonyl Chlorides | Susceptible to hydrolysis and can undergo radical decomposition.[17] | Cool, dry, inert atmosphere; radical inhibitors may be needed.[17] | Variable |

Conclusion: Navigating the Challenges for Synthetic Success

Furan-based sulfonyl chlorides are undeniably valuable yet challenging reagents. A thorough understanding of their inherent instability, coupled with meticulous handling and storage practices, is crucial for their successful application in synthesis. By implementing the protocols and best practices outlined in this guide, researchers can mitigate the risks of decomposition, ensuring the quality of their starting materials and the integrity of their scientific outcomes. The insights provided herein are intended to empower scientists to confidently and effectively utilize these potent building blocks in the pursuit of novel chemical entities.

References

-

Kappe, C. O., & Murphree, S. S. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Safety First. (n.d.). Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

- Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

-

Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ResearchGate. (1976). Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2-sulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Homolytic Decomposition of Sulfonyl Chlorides. Retrieved from [Link]

-

Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

-

YouTube. (2018). 5 Electrophilic Substitution of Furan. Retrieved from [Link]

-

ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

-

ECHA CHEM. (n.d.). furan-3-sulfonyl chloride. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). FURAN-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

- Google Patents. (n.d.). EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Furan-3-sulfonyl Chloride | 52665-49-3 [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Reactivity Profile of the C3-Bromine in 3-Bromofuran Derivatives: An In-depth Technical Guide

Introduction: The Strategic Importance of 3-Substituted Furans

The furan nucleus is a cornerstone in a multitude of natural products and pharmaceuticals. While functionalization at the C2 and C5 positions is often straightforward, the synthesis of 3-substituted furans presents a greater challenge and, consequently, a significant opportunity for innovation in medicinal chemistry and materials science. 3-Bromofuran and its derivatives have emerged as versatile and indispensable building blocks for accessing this valuable chemical space. The strategic placement of the bromine atom at the C3 position allows for a diverse array of chemical transformations, enabling the introduction of a wide range of functionalities with a high degree of control. This guide provides an in-depth exploration of the reactivity profile of the C3-bromine in 3-bromofuran derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Reactivity Principles of the C3-Bromine in 3-Bromofuran

The reactivity of the bromine atom at the 3-position of the furan ring is governed by a combination of electronic and steric factors. The furan ring is an electron-rich aromatic system, which influences the reactivity of its halogenated derivatives in palladium-catalyzed cross-coupling reactions. However, the position of the bromine atom is crucial. Unlike the more reactive C2 and C5 positions, the C3 position is less electronically activated. This nuanced reactivity allows for selective transformations and the design of sequential functionalization strategies. The primary pathways for the functionalization of the C3-bromine involve two major classes of reactions: metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: Accessing Nucleophilic 3-Furyl Intermediates

One of the most powerful methods for the functionalization of 3-bromofuran is through metal-halogen exchange, most commonly lithiation. This reaction transforms the electrophilic C3 carbon into a potent nucleophile, which can then be reacted with a wide variety of electrophiles.

Mechanism and Causality in Lithiation

The reaction of 3-bromofuran with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in a rapid exchange of the bromine atom for a lithium atom, forming 3-lithiofuran. This process is driven by the formation of the more stable butyl bromide and the 3-furyllithium species.

The choice of temperature is critical in this transformation. While the formation of 3-lithiofuran is kinetically favored at low temperatures, this intermediate is thermodynamically less stable than its 2-lithiofuran counterpart. If the reaction temperature is allowed to rise above -40 °C, a facile equilibration to the more stable 2-lithiofuran can occur[1]. This rearrangement is a key consideration in experimental design, as it can lead to a loss of regioselectivity. Therefore, maintaining a low temperature throughout the reaction and electrophilic quench is paramount for the selective synthesis of 3-substituted furans via this method.

Experimental Protocol: Lithiation of 3-Bromofuran and Subsequent Alkylation

This protocol describes the generation of 3-lithiofuran and its subsequent reaction with an alkyl halide, a common method for the synthesis of 3-alkylfurans.

Materials:

-

3-Bromofuran

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., prenyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromofuran (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the electrophile (e.g., prenyl bromide, 1.2 eq) dropwise to the solution at -78 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of the Lithiation Workflow

Caption: Experimental workflow for the lithiation of 3-bromofuran and subsequent electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of 3-bromofuran derivatives. These reactions offer a broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.

Suzuki-Miyaura Coupling: Formation of 3-Arylfurans

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 3-bromofuran, this reaction is widely used to synthesize 3-arylfurans, a motif present in many biologically active molecules.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-bromofuran to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the 3-arylfuran product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki-Miyaura coupling. For electron-rich heterocycles like furan, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromofuran with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of a 3-arylfuran from 3-bromofuran and an arylboronic acid.

Materials:

-

3-Bromofuran

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 3-bromofuran (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling provides another robust method for forming C-C bonds, utilizing organotin reagents as the coupling partners. While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and is often less sensitive to the presence of water than the Suzuki-Miyaura coupling.

Mechanistic Overview:

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition of the 3-bromofuran to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the 3-substituted furan.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 3-alkynylfurans, which are versatile intermediates for further transformations.

Key Mechanistic Features:

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst follows a similar oxidative addition-reductive elimination pathway as in other cross-coupling reactions. The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 3-aminofuran derivatives from 3-bromofuran and a primary or secondary amine. These products are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

Mechanistic Pathway:

The catalytic cycle involves the oxidative addition of 3-bromofuran to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the 3-aminofuran product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it facilitates the reductive elimination step.

Comparative Data for Cross-Coupling Reactions of 3-Bromofuran Derivatives

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 85 | [2] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 | Fictionalized Example |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | THF | 60 | 88 | [3] |

| Stille | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 75 | [4] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 90 | [5] |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | RT | 85 | [6] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 95 | [7][8] |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 89 | [9] |

Note: The yields and conditions are representative and may vary depending on the specific substrates and reaction scale.

Visualization of a General Cross-Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 3-bromofuran.

Conclusion and Future Outlook

The bromine atom at the C3 position of the furan ring serves as a versatile handle for a wide array of chemical transformations. Through metal-halogen exchange and a suite of palladium-catalyzed cross-coupling reactions, researchers can access a diverse range of 3-substituted furans with a high degree of predictability and control. The choice of methodology depends on the desired functionality to be introduced, with lithiation offering a route to nucleophilic intermediates and cross-coupling reactions providing powerful tools for C-C and C-N bond formation. A thorough understanding of the underlying mechanisms and the critical experimental parameters is essential for the successful application of these methods in the synthesis of complex molecules for drug discovery and materials science. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of 3-bromofuran derivatives, further expanding the synthetic chemist's toolkit.

References

-

Yang, Y., & Wong, H. N. C. (1992). 3,4-Bis(tributylstannyl)furan: a versatile building block for the regiospecific synthesis of 3,4-disubstituted furans. Journal of the Chemical Society, Chemical Communications, (9), 656-658. [Link]

-

Barma, D. K., Kundu, A., Baati, R., Mioskowski, C., & Falck, J. R. (2002). A Convenient Preparation of 3-Substituted Furans: Synthesis of Perillene and Dendrolasin. Organic Letters, 4(8), 1387–1389. [Link]

- Feringa, B. L. (1986). Synthesis of 3-substituted furans and thiophenes. Recueil des Travaux Chimiques des Pays-Bas, 105(10), 322-325.

- Donnelly, D. M. X., & Meegan, M. J. (1984). Furans and their Benzo Derivatives: (i) Structure and Reactivity. In Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 657-712). Pergamon.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Yang, Y., & Wong, H. N. C. (1992). 3,4-Bis(tributylstannyl)furan: a versatile building block for the regiospecific synthesis of 3,4-disubstituted furans. Journal of the Chemical Society, Chemical Communications, (9), 656-658. [Link]

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9949. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Zhang, X., & Chen, J. (2016). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Organic Letters, 18(15), 3650–3653. [Link]

- Kwiecień, H. U. (2024). 9.9.6 Furans (Update 2024). In Science of Synthesis. Georg Thieme Verlag.

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic studies of the palladium-catalyzed cross-coupling of amides and aryl halides. Journal of the American Chemical Society, 129(23), 7434–7435.

- Chen, C., Hong, X., Disotuar, M. M., & Houk, K. N. (2016). Mechanism and origins of regio-and enantioselectivity in nickel-catalyzed Sonogashira coupling of terminal alkynes. Journal of the American Chemical Society, 138(13), 4436-4447.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Jaman, Z., Logsdon, D. L., Szilágyi, B., Sobreira, T. J. P., Aremu, D., Avramova, L., Cooks, R. G., & Thompson, D. H. (2021). High-Throughput Experimentation of the Buchwald–Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 25(6), 1436-1445. [Link]

- Li, W., Nelson, D. J., & Nolan, S. P. (2011). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Synthesis, 2011(15), 2495-2500.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

- Snieckus, V. (1990). Directed ortho metalation. Toluamide and other simple aromatic directing groups. Chemical Reviews, 90(6), 879-933.

-

Williams, R. M. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197-201. [Link]

- Cárdenas, D. J. (2003). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Stille Cross-Coupling. Retrieved from [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3198-3199.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Padwa, A., & Kappe, C. O. (1995). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. The Journal of Organic Chemistry, 60(23), 7546-7551.

-

Kumar, S., & Kumar, V. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 2060-2067. [Link]

-

Faiz, S., Ali, S., & Iqbal, J. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 10, 1066345. [Link]

-

Insights in Advanced Organic Chemistry 11. (2024, February 21). Mechanism of the Lithiation [Video]. YouTube. [Link]

-

Kumar, S., & Kumar, V. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 2060-2067. [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(58), 46971-46974. [Link]

- Couty, F., & Evano, G. (2006). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Tetrahedron Letters, 47(1), 121-124.

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 3,4-Bis(tributylstannyl)furan: a versatile building block for the regiospecific synthesis of 3,4-disubstituted furans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. research.rug.nl [research.rug.nl]

Decomposition Pathways of 3-Bromofuran-2-sulfonyl chloride

Executive Summary

3-Bromofuran-2-sulfonyl chloride is a high-value, high-reactivity heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural utility, however, is counterbalanced by a fragile stability profile. Unlike robust benzenesulfonyl chlorides, this furan derivative possesses a "dual-trigger" decomposition liability:

-

Electrophilic instability of the chlorosulfonyl group (hydrolysis/desulfonylation).

-

Nucleophilic instability of the furan ring (acid-catalyzed ring opening).

This guide details the mechanistic cascades of these pathways and provides validated protocols for handling and stabilization.

Structural Analysis & Reactivity Profile

The molecule comprises a furan core substituted at the C2 position with a chlorosulfonyl group and at the C3 position with a bromine atom.

-

The Furan Core: Electron-rich and acid-labile. The 2-position substitution makes it an "alpha-heteroaryl" sulfonyl chloride, which is historically less stable than beta-isomers (e.g., pyridine-3-sulfonyl chloride).

-

The 3-Bromo Substituent: exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur atom. This accelerates nucleophilic attack (hydrolysis) compared to the non-brominated parent.

-

The Sulfonyl Chloride (

): A tetrahedral center prone to nucleophilic displacement and thermal extrusion of sulfur dioxide.

Primary Decomposition Pathway: Hydrolysis

Trigger: Moisture (Ambient humidity, wet solvents). Mechanism: Nucleophilic Acyl Substitution (SN2-like at Sulfur).

Hydrolysis is the most immediate threat to purity. Upon contact with water, the sulfur atom undergoes nucleophilic attack, displacing the chloride ion.[1]

Mechanistic Steps:

-

Attack: Water attacks the sulfur center, forming a pentacoordinate trigonal bipyramidal intermediate.

-

Elimination: Chloride is expelled as a leaving group.

-

Deprotonation: Loss of a proton yields 3-bromofuran-2-sulfonic acid and Hydrochloric Acid (HCl).

Critical Consequence: The generation of HCl is autocatalytic. The acid produced triggers the Tertiary Pathway (Ring Degradation) , leading to rapid sample destruction (black tar formation).

Figure 1: The hydrolysis pathway converts the active reagent into a sulfonic acid while releasing HCl, a catalyst for further degradation.

Secondary Pathway: Thermal Desulfonylation

Trigger: Heat (>60°C), Distillation, Vacuum drying.

Mechanism:

Heteroaromatic sulfonyl chlorides are prone to losing sulfur dioxide to form the corresponding aryl chloride. For this compound, this results in 2-chloro-3-bromofuran .

Mechanistic Insight:

The reaction is often concerted or proceeds via a tight ion pair in polar solvents. The driving force is the formation of the stable

-

Rate Factor: The 3-bromo substituent destabilizes the ground state sterically, potentially lowering the activation energy for

extrusion compared to the unsubstituted furan.

Figure 2: Thermal extrusion of sulfur dioxide leads to the formation of the aryl halide impurity.

Tertiary Pathway: Acid-Catalyzed Ring Degradation

Trigger: Accumulation of HCl (from Pathway 1). Mechanism: Electrophilic aromatic substitution / Ring opening.

This is the "death spiral" for furan derivatives. Furans are exceptionally sensitive to strong acids. The HCl generated by even minor hydrolysis protonates the furan ring (often at the

The "Black Tar" Effect:

-

Protonation:

attacks the furan ring. -

Ring Opening: The hemiacetal-like intermediate opens to form reactive dicarbonyl species.

-

Polymerization: These reactive species cross-link, turning the crystalline solid into a dark, viscous oil.

Stability Data Summary

| Parameter | Characteristic | Critical Threshold |

| Thermal Limit | ~50–60°C (Exothermic) | |

| Hydrolysis Rate | < 10 mins at 25°C | |

| Storage Stability | Shelf-life | 6 months at -20°C (under Ar) |

| Main Impurity | Identity | 3-Bromofuran-2-sulfonic acid |

Experimental Protocols for Handling

Protocol A: Safe Storage & Aliquoting

-

Environment: Store strictly under Argon or Nitrogen.

-

Temperature: Maintain -20°C.

-

Container: Use Teflon-lined caps. Avoid metal spatulas (corrosion risk from trace HCl).

-

Desiccant: Store secondary container with activated silica gel or

.

Protocol B: Reaction Setup (Mitigating Decomposition)

When using this compound in nucleophilic substitution (e.g., sulfonamide synthesis):

-

Solvent Choice: Use anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH) unless forming esters.

-

Base Scavenger: Always employ a non-nucleophilic base (e.g., DIPEA, Pyridine, or

) in excess (1.2 - 2.0 equiv).-

Why? The base neutralizes HCl immediately, preventing the Tertiary Pathway (Ring Degradation).

-

-

Temperature Control: Add the sulfonyl chloride at 0°C. Warm to Room Temp (RT) only if necessary. Do not reflux.

Protocol C: Quality Control Check (NMR)

Before critical steps, validate purity.

-

Take ~10 mg of sample.

-

Dissolve in anhydrous

(neutralized with basic alumina if possible). -

Key Signals:

-

Intact: Two doublets (furan protons) in the aromatic region (

7.5–7.8 ppm). -

Hydrolyzed: Shifted aromatic peaks + broad acidic proton (

>10 ppm). -

Desulfonylated: Distinct shift for 2-chloro-3-bromofuran.

-

References

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv, 2024. Link

-

Kinetics and Mechanism of Hydrolysis of Aromatic Sulfonyl Chlorides . Journal of Organic Chemistry USSR, 1988.[2] Link[2]

-

Thermal Decomposition of Furan Generates Propargyl Radicals . National Renewable Energy Laboratory, 2011. Link

-

Sulfonyl Halide Stability and Reactivity . Wikipedia, 2025. Link

-

BenchChem Technical Support: Preventing Sulfonyl Chloride Decomposition . BenchChem, 2025.[3] Link

Sources

Methodological & Application

Derivatization of 3-Bromofuran-2-sulfonyl chloride for library generation

Application Note: High-Throughput Derivatization of 3-Bromofuran-2-sulfonyl Chloride for Library Generation

Executive Summary & Strategic Rationale

The furan scaffold represents a critical bioisostere for phenyl rings in drug discovery, offering distinct hydrogen-bonding potential (via the ring oxygen) and altered metabolic profiles. However, This compound presents a unique challenge and opportunity:

-

The Opportunity: It is a bifunctional core. The sulfonyl chloride (

) allows for the rapid installation of a "warhead" or solubility-enhancing group via sulfonamide formation, while the bromine position ( -

The Challenge: Furan-2-sulfonyl chlorides are notoriously less stable than their benzene counterparts due to the electron-rich nature of the furan ring, which facilitates

extrusion and hydrolysis [1]. Furthermore, the presence of the electron-withdrawing bromine at C3 increases the electrophilicity of the sulfonyl chloride, necessitating strict anhydrous handling to prevent premature hydrolysis to the sulfonic acid.

This guide outlines a validated, two-stage workflow designed to maximize library diversity while mitigating scaffold instability.

Chemical Logic & Workflow Design

To ensure high fidelity in library generation, the order of operations is critical.

-

Incorrect Path: Attempting Pd-catalysis directly on the sulfonyl chloride. Reason: The aqueous bases required for Suzuki coupling will hydrolyze the

immediately. -

Correct Path: Sulfonylation First

Cross-Coupling Second. The sulfonamide group is chemically robust, protecting the sulfur center during the subsequent harsh conditions of palladium catalysis.

Workflow Visualization

Figure 1: Logical flow for the sequential derivatization of the bifunctional furan core.

Module 1: Parallel Sulfonamide Synthesis

Objective: Install the primary diversity element (

Protocol A: Synthesis & Scavenger Resin Workup

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Avoids hydrolysis; DCM is preferred for solubility. |

| Base | DIPEA (3.0 equiv) | Scavenges HCl byproduct; non-nucleophilic. |

| Temperature | 0°C | Initial cooling prevents exotherm-driven decomposition. |

| Concentration | 0.1 M - 0.2 M | Dilution minimizes dimer formation. |

Step-by-Step Procedure:

-

Preparation: In a 24-well or 96-well reaction block, dispense the amine (

, 1.0 equiv) dissolved in anhydrous DCM. -

Base Addition: Add DIPEA (3.0 equiv) to each well.

-

Activation: Cool the block to 0°C (ice bath).

-

Reagent Addition: Slowly add a solution of This compound (1.1 equiv) in DCM. Note: Use a slight excess of the chloride to ensure full consumption of the amine, which is harder to remove.

-

Incubation: Seal and shake at Room Temperature (RT) for 4–12 hours.

-

Scavenger Workup (Crucial for High Throughput):

-

Add Polystyrene-supported Trisamine (or similar amine scavenger) to quench excess sulfonyl chloride.

-

Add Polystyrene-supported Isocyanate if excess amine was used instead.

-

Recommendation: Since we used excess chloride (Step 4), add PS-Trisamine (3–5 equiv relative to excess chloride) and shake for 4 hours. The resin converts the unstable chloride into a stable sulfonamide bound to the bead.

-

-

Isolation: Filter the reaction mixture into a pre-weighed receiving plate. The filtrate contains the pure intermediate. Evaporate solvent.[1][2]

Validation Criteria:

-

LCMS: Look for

or -

Purity: >90% required to proceed to Step 2.

Module 2: Diversity Expansion via Suzuki-Miyaura Coupling

Objective: Utilize the C3-bromine handle to introduce aryl/heteroaryl diversity (

Protocol B: Cross-Coupling Conditions

| Parameter | Condition | Rationale |

| Catalyst | Robust, air-stable, works well for heteroaryl bromides [2]. | |

| Alternative Cat. | XPhos Pd G3 | Use if steric hindrance prevents conversion with dppf. |

| Base | Strong enough to activate boronic acid; compatible with sulfonamides. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Miscibility ensures phase transfer for the base. |

| Temp/Time | 80–90°C, 12–16 h | Thermal energy required to overcome C3 steric crowding. |

Step-by-Step Procedure:

-

Dissolution: Dissolve the 3-bromo-sulfonamide intermediate (from Module 1) in 1,4-dioxane.

-

Reagent Mix: Add the boronic acid/ester (

, 1.5 equiv). -

Catalyst Addition: Add

(0.05 equiv). -

Base Activation: Add aqueous

(3.0 equiv). -

Inert Atmosphere: Purge the headspace with Nitrogen or Argon (essential for Pd(0) cycle).

-

Reaction: Seal and heat to 90°C.

-

Workup:

-

Cool to RT.

-

Filter through a Celite/Silica plug to remove Pd black.

-

Dilute with EtOAc, wash with water/brine.

-

Concentrate and purify via Prep-HPLC or Flash Chromatography.

-

Troubleshooting & Scientific Insights

Stability of the Furan Ring

Unlike thiophenes, furans are sensitive to strong acids (ring opening).

-

Avoid: Acidic workups (e.g., 1M HCl washes) in Module 1.

-

Use: Saturated

or phosphate buffers (pH 5–7) if liquid-liquid extraction is necessary.

Regioselectivity & Side Reactions

-

Hydrolysis: If the starting sulfonyl chloride is old, the major peak in LCMS will be the sulfonic acid (

). Solution: Purchase fresh reagents or store under Argon at -20°C. -

Protodeboronation: If the boronic acid (

) is electron-rich (e.g., 2-methoxy-phenyl), it may deborylate before coupling. Solution: Use the pinacol ester or switch to anhydrous conditions (Base:

References

-

Gao, H., et al. (2026). "Stability Profiles of Heteroaromatic Sulfonyl Chlorides in Library Synthesis." ChemRxiv. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

-

Biotage Application Note. "Parallel Synthesis and Purification Strategies." [Link]

Sources

Application Note: Catalytic Enhancement Strategies for 3-Bromofuran-2-sulfonyl Chloride Reactivity

Abstract

3-Bromofuran-2-sulfonyl chloride presents a unique synthetic challenge: it combines the inherent acid-sensitivity of the electron-rich furan ring with the steric hindrance imposed by the ortho-bromo substituent. Standard sulfonylation protocols often result in low yields due to competitive hydrolysis or furan decomposition before the sterically hindered sulfonyl center can react. This guide details the mechanistic rationale and optimized protocols for using nucleophilic catalysts—specifically 4-(Dimethylamino)pyridine (DMAP)—to accelerate reactivity under mild conditions, ensuring high fidelity in sulfonamide and sulfonate ester formation.

Introduction: The Reactivity Paradox

The reactivity of this compound is governed by two opposing forces:

-

Steric Hindrance: The bromine atom at the C3 position creates significant steric bulk immediately adjacent to the electrophilic sulfur center. This retards the approach of nucleophiles, effectively slowing the rate of reaction (

) compared to unsubstituted furan-2-sulfonyl chloride. -

Electronic Instability: The furan ring is electron-rich and prone to acid-catalyzed ring opening (decomposition) and polymerization. Prolonged reaction times or elevated temperatures required to overcome the steric barrier often lead to degradation ("tarring") of the starting material.

The Solution: The use of a nucleophilic catalyst is not merely an additive; it is a kinetic necessity. By converting the sluggish sulfonyl chloride into a highly reactive N-sulfonylpyridinium intermediate, we can lower the activation energy (

Mechanistic Insight: Nucleophilic Catalysis

Unlike general base catalysis (where a base deprotonates the nucleophile), nucleophilic catalysis involves the catalyst attacking the electrophile first.

For this compound, DMAP acts as a "transfer agent." The pyridine nitrogen, enhanced by the electron-donating dimethylamino group, attacks the sulfur center. This expels the chloride ion and forms a Sulfonyl-DMAP salt . This intermediate is:

-

Less sterically hindered to subsequent attack (due to the planar nature of the pyridine ring and ionic character).

-

More electrophilic than the parent sulfonyl chloride.[1]

-

Rapidly exchanged by the target nucleophile (amine/alcohol).

Visualization: Catalytic Cycle

The following diagram illustrates the "Push-Pull" mechanism where DMAP shuttles the sulfonyl group to the amine.

Figure 1: The DMAP catalytic cycle. The formation of the activated salt (Yellow) bypasses the direct, sterically hindered attack on the substrate.

Catalyst Selection Guide

While Pyridine is the traditional solvent/base for sulfonylations, it is often insufficient for ortho-substituted analogs.

| Catalyst | Role | Relative Rate* | Recommendation |

| Pyridine | Solvent & Weak Base | 1.0 | Not Recommended. Too slow for 3-bromo analogs; leads to hydrolysis. |

| Triethylamine (TEA) | Scavenger Base | < 0.1 | Ineffective as a catalyst. Sterically hindered nitrogen cannot attack sulfur. Only serves to neutralize HCl. |

| DMAP | Nucleophilic Catalyst | ~10,000 | Gold Standard. Use 5-10 mol%. Highly effective for hindered substrates. |

| N-Methylimidazole (NMI) | Nucleophilic Catalyst | ~500 | Alternative. Easier to wash out (water soluble) but less active than DMAP. |

| DABCO | Base/Catalyst | Variable | Risk. Can form quaternary salts that do not transfer well. Avoid if possible. |

*Relative rates are approximate values for acyl/sulfonyl transfer reactions compared to pyridine.

Experimental Protocols

Protocol A: Homogeneous Catalysis (Standard)

Best for: Primary/Secondary amines and alcohols soluble in organic solvents.

Reagents:

-

This compound (1.0 equiv)

-

Nucleophile (Amine/Alcohol) (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv) – Acts as the proton scavenger.

-

DMAP (0.05 - 0.10 equiv) – Acts as the kinetic activator.

-

Solvent: Anhydrous DCM or THF.

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Nucleophile, TEA, and DMAP in anhydrous DCM (0.2 M concentration relative to substrate).

-

Temperature Control: Cool the solution to 0°C . Crucial: Furan sulfonyl chlorides are thermally unstable.[2]

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC/LCMS. If starting material persists after 4 hours, do not heat. Add another 0.05 equiv of DMAP.

-

-

Work-up: Quench with saturated

. Extract with DCM. Wash organic layer with 0.5M HCl (to remove DMAP/TEA) followed by Brine. Dry over

Protocol B: Biphasic Schotten-Baumann

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are impossible.

Reagents:

-

Substrate (1.0 equiv) in THF.

-

Nucleophile (1.2 equiv) in Water.

-

Base:

or -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) OR N-Methylimidazole (0.2 equiv).

Step-by-Step:

-

Dissolve the amine and inorganic base in water.

-

Dissolve the sulfonyl chloride and catalyst (TBAB) in THF or EtOAc.

-

Combine phases and stir vigorously (high RPM is critical for biphasic surface area).

-

Maintain temperature at 0–5°C for the first hour, then ambient.

-

Acidify carefully to pH 4 (if product is acidic) or extract organics directly.

Optimization & Troubleshooting Workflow

Use the following logic tree to rescue failing reactions or optimize yields.

Figure 2: Decision tree for reaction optimization.

Safety & Stability Warning

-

Decomposition: Furan-2-sulfonyl chlorides turn black (char) upon exposure to moisture or strong acids. Always store the neat chloride at -20°C under Argon.

-

Pressure: Sulfonyl chlorides can evolve HCl gas and

upon decomposition. Ensure reaction vessels are vented through a scrubber or balloon. -

Toxicity: DMAP is highly toxic through skin absorption. Handle all catalyst solutions with double gloves.

References

-

Nucleophilic Catalysis Mechanism: Spivey, A. C., & Arseniyadis, S. (2004).[3] Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited: the search for optimal reactivity and selectivity. Angewandte Chemie International Edition.

-

DMAP in Sulfonylation: Naoum, J. N., et al. (2017).[3] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[1][3] Beilstein Journal of Organic Chemistry.[3]

-

Stability of Heterocyclic Sulfonyl Chlorides: Golubev, P., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2][4] ChemRxiv (Preprint).

-

Reactivity of Ortho-Substituted Sulfonyl Chlorides: Majerz, I., et al. (2020). Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules.[5][6][7][8][9][10][11][12][13][14]

-

Product Data & Handling: Sigma-Aldrich Technical Data Sheet for Furan-2-sulfonyl chloride derivatives.

Sources

- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vaia.com [vaia.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. cbijournal.com [cbijournal.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with Sterically Hindered Amines

Welcome to the technical support center for chemists and researchers navigating the challenges of reactions involving sterically hindered amines. This guide is designed to provide in-depth, field-proven insights into why your reactions may be underperforming and to offer structured, actionable solutions. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve the immediate problem but also design more robust experiments in the future.

Part 1: Foundational FAQs

Before diving into specific troubleshooting scenarios, let's establish a firm understanding of the core challenges.

Q1: What fundamentally causes low reactivity in sterically hindered amines?

The primary issue is the physical obstruction around the nitrogen atom's lone pair of electrons.[1][2][3] Bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aryl groups) create a congested environment. This steric shield makes it difficult for the amine's nucleophilic lone pair to approach and attack an electrophilic center, significantly increasing the activation energy of the reaction.[2][4] This contrasts with basicity, where the amine only needs to access a small proton; nucleophilicity requires approach to a larger, often more hindered, carbon atom.[3][5]

Q2: How do I choose the right non-nucleophilic base for my reaction?

A non-nucleophilic base is essential when you need to deprotonate a substrate without the base itself acting as a competing nucleophile.[6] The choice depends on the pKa of the proton you need to remove. A suitable base should have a conjugate acid with a pKa significantly higher than that of the substrate.

| Base Type | Example(s) | pKa of Conjugate Acid | Typical Applications & Characteristics |

| Amine Bases | DIPEA (Hünig's Base), DBU, 2,6-Lutidine | ~10-13[6] | Moderately strong. Used in acylations and eliminations where a strong, non-nucleophilic organic-soluble base is needed.[6] |

| Alkoxides | Potassium tert-butoxide (KOtBu) | ~17[6] | Strong base with modest nucleophilicity. Effective for deprotonating alcohols or generating enolates.[6] |

| Amide Bases | LDA, LiHMDS, KHMDS | ~36-40[6][7] | Extremely strong, sterically hindered bases. Ideal for generating kinetic enolates from esters or ketones and deprotonating very weak acids.[6][8] |

| Hydrides | Sodium Hydride (NaH) | ~35[7] | Strong, insoluble base that reacts at its surface.[6] Often used for deprotonating alcohols or amines in polar aprotic solvents like THF or DMF.[1][9] |

Note: pKa values are approximate and can vary with solvent and temperature.[7]

Q3: What role does the solvent play in reactions with hindered amines?

Solvent choice is critical and can dramatically influence reaction outcomes by affecting reactant solubility and the reactivity of the nucleophile.[5][10]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the solvents of choice. They can dissolve a wide range of reactants and, importantly, they do not form a strong "cage" around the nucleophile through hydrogen bonding. This leaves the amine's lone pair more available for reaction, enhancing its effective nucleophilicity.[5][11]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate and stabilize both the amine and electrophile, but they can also form hydrogen bonds with the amine's lone pair. This "caging" effect increases the steric bulk around the nitrogen and reduces its nucleophilicity, often leading to lower conversion rates.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): While useful for specific reactions like some Buchwald-Hartwig aminations to precipitate inorganic salts, they often suffer from poor solubility of polar reactants and bases.[12]

Part 2: Troubleshooting Guide by Reaction Type

This section addresses specific, common problems in a question-and-answer format, providing a logical path to a solution.

Scenario 1: N-Acylation & Amide Coupling Reactions

Problem: My acylation/amide coupling reaction of a hindered amine with a carboxylic acid (or derivative) is stalling at low conversion or not proceeding at all.

This is a classic challenge in medicinal chemistry and peptide synthesis, especially with bulky amino acids.[13][14][15] The nucleophilicity of the hindered amine is too low to react with a standard activated carboxylic acid.

Caption: A logical workflow for troubleshooting low conversion in N-acylation.

Standard coupling reagents like EDC may not be sufficient.[16] You must create a more reactive electrophile.

-

Strategy A: Switch to a More Potent Coupling Reagent. For particularly difficult couplings, uronium/aminium salt reagents like HATU or COMU are highly effective as they form activated esters that are more susceptible to nucleophilic attack.[13][17]

-

Strategy B: Convert the Carboxylic Acid to an Acyl Halide. Acyl chlorides are among the most reactive acylating agents.[14] However, their high reactivity can be incompatible with sensitive functional groups. A more controlled alternative is the in situ formation of acyl fluorides using reagents like TFFH or BTFFH, which has proven effective for coupling hindered substrates.[18][19]

Protocol: Acyl Fluoride Mediated Coupling for Hindered Substrates [18]

-

Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.) in anhydrous acetonitrile or DCM.

-

Add BTFFH (1.1 eq.) and stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride.

-

Add the sterically hindered amine (1.2 eq.) to the solution.

-

Heat the reaction to 80 °C (conventional heating or microwave) and monitor by TLC or LC-MS until completion (typically 2-12 hours).

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

For moderately hindered systems, adding a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate.[1] DMAP reacts with the activated carboxylic acid (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[1][16]

For the most challenging substrates, the most effective strategy is to convert the weakly nucleophilic amine into a highly nucleophilic amide anion.[1] This is achieved by pre-treating the amine with a strong, non-nucleophilic base like sodium hydride (NaH).[1][9]

Scenario 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Problem: My Buchwald-Hartwig amination between a hindered amine and an aryl halide gives low yield, or I only recover starting materials.

This is a common issue where steric hindrance prevents key steps in the catalytic cycle, such as amine coordination to the palladium center or the final reductive elimination.[20][21][22]

The success of a Buchwald-Hartwig reaction with hindered substrates is almost entirely dependent on the choice of the phosphine ligand.[20][21] First-generation ligands (e.g., P(o-tol)₃) or simple bidentate ligands (e.g., DPPF) are often ineffective for these challenging couplings.[23]

Caption: Steric hindrance impacts key steps in the Buchwald-Hartwig cycle.

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the coupling of hindered substrates.[20][23] These ligands promote the formation of the active, monoligated L-Pd(0) species, which is less sterically crowded and more reactive.[21]

Recommended Ligand Classes for Hindered Amines:

| Ligand | Structure Type | Key Features |

| XPhos | Biaryl Phosphine | Highly effective for coupling secondary amines and anilines with aryl chlorides and bromides.[23] |

| RuPhos | Biaryl Phosphine | Excellent for hindered primary amines and a broad range of aryl halides. |

| BrettPhos | Biaryl Phosphine | Specifically designed for coupling primary amines.[12] |

General Protocol: Buchwald-Hartwig Amination of a Hindered Amine

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the sterically hindered amine (1.2 eq.) and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

-

Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-